N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium
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Overview
Description
N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methyl-N-phenylmethanaminium chloride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenyl)methylene-N-methylmethanaminium chloride
- N-(4-(dimethylamino)phenyl)methylene-N-methylmethanaminium hydroxide
Uniqueness
N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium stands out due to its unique imino group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERXVGZMODBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N3+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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